Cas no 1807095-14-2 (5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde)

5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde is a versatile heterocyclic building block used in pharmaceutical and agrochemical synthesis. Its key structural features—a difluoromethyl group, an iodine substituent, a nitro group, and an aldehyde functionality—provide multiple reactive sites for selective derivatization. The difluoromethyl group enhances metabolic stability and lipophilicity, while the iodine atom facilitates cross-coupling reactions, such as Suzuki or Sonogashira couplings. The aldehyde group allows for further functionalization via condensation or reduction. This compound is particularly valuable in the development of bioactive molecules, offering synthetic flexibility for constructing complex nitrogen-containing scaffolds. Its high purity and well-defined reactivity make it a reliable intermediate for research and industrial applications.
5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde structure
1807095-14-2 structure
商品名:5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde
CAS番号:1807095-14-2
MF:C7H3F2IN2O3
メガワット:328.011600732803
CID:4894168

5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde
    • インチ: 1S/C7H3F2IN2O3/c8-6(9)3-1-5(12(14)15)7(10)11-4(3)2-13/h1-2,6H
    • InChIKey: VNTLYHTXUWOQNY-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C=C(C(F)F)C(C=O)=N1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 75.8

5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029021856-1g
5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde
1807095-14-2 95%
1g
$3,097.65 2022-03-31
Alichem
A029021856-500mg
5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde
1807095-14-2 95%
500mg
$1,735.55 2022-03-31
Alichem
A029021856-250mg
5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde
1807095-14-2 95%
250mg
$1,058.40 2022-03-31

5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde 関連文献

5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehydeに関する追加情報

5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde

The compound 5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde (CAS No. 1807095-14-2) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethyl group, an iodine atom, a nitro group, and an aldehyde functional group. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for research and development in areas such as drug discovery, catalysis, and advanced materials.

Recent studies have highlighted the importance of 5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde in the field of medicinal chemistry. Its aldehyde group provides a versatile site for further functionalization, enabling the synthesis of bioactive molecules with potential therapeutic applications. For instance, researchers have explored its use as a precursor for the development of anti-cancer agents due to its ability to interact with specific biological targets. The presence of the nitro group further enhances its reactivity, making it a promising candidate for designing molecules with redox activity.

In addition to its medicinal applications, this compound has also gained attention in the realm of catalysis. The iodine atom in its structure serves as a leaving group, facilitating various substitution reactions that are crucial in organic synthesis. Recent advancements in transition metal-catalyzed reactions have demonstrated the utility of 5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde as an efficient substrate for cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures required for modern pharmaceuticals and agrochemicals.

The difluoromethyl substituent introduces additional functionality to the molecule by providing both electron-withdrawing and steric effects. This dual nature makes it an ideal component for tuning the electronic properties of the pyridine ring, which is essential in designing materials with tailored optical and electronic characteristics. For example, recent research has explored its use in the synthesis of advanced polymers and coordination complexes with applications in optoelectronics and sensing technologies.

Furthermore, the nitro group attached to the pyridine ring contributes significantly to the compound's reactivity and stability. Nitro groups are known for their strong electron-withdrawing effects, which can influence the acidity or basicity of adjacent functional groups. In the case of 5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde, this effect enhances the acidity of the aldehyde proton, making it more susceptible to nucleophilic attack. This property has been exploited in various condensation reactions, leading to the formation of heterocyclic compounds with potential pharmacological activities.

The synthesis of 5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have developed efficient methodologies to construct this compound by leveraging modern techniques such as microwave-assisted synthesis and continuous flow chemistry. These methods not only improve yield but also reduce reaction time, making large-scale production feasible for industrial applications.

In conclusion, 5-(Difluoromethyl)-2-iodo-3-nitropyridine-6-carboxaldehyde (CAS No. 1807095-14-2) stands out as a versatile and multifunctional compound with wide-ranging applications across diverse scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for advancing research in medicinal chemistry, catalysis, and materials science. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an increasingly important role in shaping future innovations across these fields.

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